(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid
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Overview
Description
Preparation Methods
The synthesis of Compound 11 involves the formation of a peptidyl-diphenyl phosphonate structure. The synthetic route includes the coupling of specific amino acids and the incorporation of diphenyl phosphonate groups. The reaction conditions typically involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide) . Industrial production methods for this compound are not explicitly detailed in the available literature.
Chemical Reactions Analysis
Compound 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide or electrophiles like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Compound 11 has a wide range of scientific research applications, including:
Mechanism of Action
Compound 11 exerts its effects by inhibiting PR3 (proteinase 3), a serine protease found in neutrophil granules. The inhibition of PR3 helps in reducing inflammation and tissue damage associated with various diseases. The molecular targets and pathways involved include the inhibition of PR3 activity, which in turn affects the downstream inflammatory pathways .
Comparison with Similar Compounds
Compound 11 is unique in its structure and inhibitory efficacy compared to other similar compounds. Some similar compounds include:
Azapro-3: Another PR3 inhibitor with a different structure and lower inhibitory efficacy.
Compound 4g: A PR3 inhibitor with a different peptide structure and lower inhibitory efficacy.
Compound 11 stands out due to its enhanced inhibitory efficacy and suitability for studies in primate models and human tissues .
Properties
Molecular Formula |
C44H55Cl2N6O11PS |
---|---|
Molecular Weight |
977.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[1-bis(4-chlorophenoxy)phosphorylbutylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C44H55Cl2N6O11PS/c1-4-7-37(64(61,62-30-18-12-27(45)13-19-30)63-31-20-14-28(46)15-21-31)51-42(58)33(23-38(55)56)47-41(57)32(22-26-10-16-29(53)17-11-26)48-43(59)39(25(2)3)50-36(54)9-6-5-8-35-40-34(24-65-35)49-44(60)52-40/h10-21,25,32-35,37,39-40,53H,4-9,22-24H2,1-3H3,(H,47,57)(H,48,59)(H,50,54)(H,51,58)(H,55,56)(H2,49,52,60)/t32-,33-,34-,35?,37?,39-,40-/m0/s1 |
InChI Key |
QFLWZFQWSBQYPS-AWRAUJHKSA-N |
Isomeric SMILES |
CCCC(NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)CCCCC2[C@@H]3[C@H](CS2)NC(=O)N3)P(=O)(OC4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl |
Canonical SMILES |
CCCC(NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)CCCCC2C3C(CS2)NC(=O)N3)P(=O)(OC4=CC=C(C=C4)Cl)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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